N,N-Dimethyl-2-{[1-(3-methylthiophen-2-yl)ethyl]amino}acetamide
Description
N,N-Dimethyl-2-{[1-(3-methylthiophen-2-yl)ethyl]amino}acetamide is a heterocyclic acetamide derivative featuring a dimethylamino group and a substituted ethylamine side chain bearing a 3-methylthiophen-2-yl moiety. This compound, referenced in , is listed as a research chemical by CymitQuimica but is currently discontinued .
Properties
Molecular Formula |
C11H18N2OS |
|---|---|
Molecular Weight |
226.34 g/mol |
IUPAC Name |
N,N-dimethyl-2-[1-(3-methylthiophen-2-yl)ethylamino]acetamide |
InChI |
InChI=1S/C11H18N2OS/c1-8-5-6-15-11(8)9(2)12-7-10(14)13(3)4/h5-6,9,12H,7H2,1-4H3 |
InChI Key |
UWVOUGQWCXMDDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(C)NCC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-{[1-(3-methylthiophen-2-yl)ethyl]amino}acetamide can undergo various chemical reactions, including:
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N,N-Dimethyl-2-{[1-(3-methylthiophen-2-yl)ethyl]amino}acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-{[1-(3-methylthiophen-2-yl)ethyl]amino}acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is used . Detailed studies on its molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Similarities and Variations
The compound shares the acetamide backbone (CH3CONR2) with several analogs, but substituents critically influence its properties:
Key Observations :
- Thiophene vs. Indole/Thiazole : The target compound’s 3-methylthiophene group may enhance lipophilicity compared to indole () or thiazole () systems, affecting membrane permeability in biological contexts.
- Electron-Withdrawing vs. Donor Groups: The dimethylamino group (electron-donating) contrasts with cyano () or nitro () substituents, altering electronic properties and reactivity.
Physical Properties and Spectroscopic Characterization
Melting Points and Stability
- reports melting points of 159–187°C for indole-containing acetamides, influenced by hydrogen bonding and aromatic stacking .
- Thiophene-based analogs (e.g., ) likely have lower melting points due to reduced polarity, though specific data are unavailable.
Spectroscopic Data
- NMR: Thiophene protons in the target compound would resonate near δ 6.5–7.5 ppm (cf. δ 7.0–7.4 ppm for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide ). The dimethylamino group would show signals near δ 2.2–2.5 ppm (singlet).
- IR : Expected N-H stretch (~3300 cm⁻¹) and carbonyl (C=O) stretch (~1650 cm⁻¹), similar to other acetamides .
Biological Activity
N,N-Dimethyl-2-{[1-(3-methylthiophen-2-yl)ethyl]amino}acetamide is a compound with notable potential in various biological activities. Its unique structure, characterized by a dimethylamino group and a thiophene moiety, suggests diverse pharmacological properties. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 226.34 g/mol
The compound features a central acetamide group linked to a side chain with a 3-methylthiophene ring, which is crucial for its biological interactions. The presence of sulfur in the thiophene ring may enhance its reactivity and interaction with biological targets.
Biological Activity Overview
This compound exhibits several biological activities that are of interest in medicinal chemistry:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens, suggesting that this compound may possess antimicrobial properties.
- Insecticidal Activity : Research indicates that derivatives of thiophene-containing compounds exhibit significant insecticidal effects, particularly against pests like Mythimna separata and Plutella xylostella .
- Cytotoxic Effects : The structural characteristics may also confer cytotoxic properties, making it a candidate for further investigation in cancer treatment.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, often involving the reaction of thiophene derivatives with acetamide precursors. The following general steps outline the synthetic approach:
- Formation of Thiophene Derivative : Synthesize or obtain 3-methylthiophene.
- Alkylation : React the thiophene derivative with an appropriate alkyl halide to form the ethyl side chain.
- Amidation : Combine the resulting compound with dimethylamine to form the final acetamide product.
Insecticidal Activity
A study evaluating novel thienylpyridyl acetamides found that compounds similar to this compound exhibited high larvicidal activity against Plutella xylostella, achieving lethality rates up to 100% at specific concentrations . This suggests that modifications in the thiophene structure can significantly enhance insecticidal properties.
Cytotoxicity Evaluation
Research on related acetamide derivatives has demonstrated cytotoxic effects in various cancer cell lines, indicating a potential pathway for therapeutic applications. For instance, compounds with similar structural motifs have been shown to inhibit cell proliferation effectively .
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| N,N-Dimethyl-2-{[1-(5-methylthiophen-2-yl)ethyl]amino}acetamide | CHNOS | Variation in thiophene position | Potentially enhanced insecticidal activity |
| 4-(Thien-2-yl)-2-methyl-5-oxo derivatives | Varies | Broader pharmacological properties | Antimicrobial and cytotoxic effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
